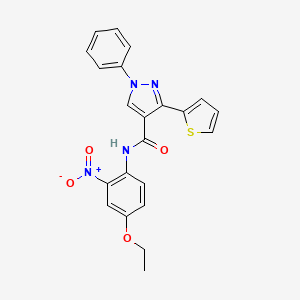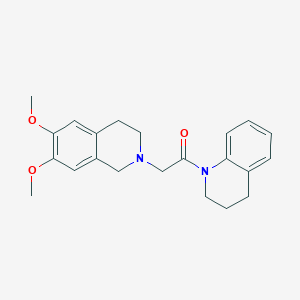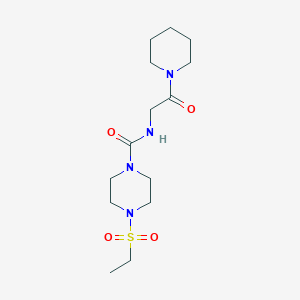![molecular formula C17H19N3O3 B7543168 3-(1,3-Benzoxazol-2-ylmethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7543168.png)
3-(1,3-Benzoxazol-2-ylmethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Benzoxazol-2-ylmethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 3-(1,3-Benzoxazol-2-ylmethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione in its various applications is not fully understood. However, studies have suggested that the compound may interact with specific targets in cells, leading to its observed effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1,3-Benzoxazol-2-ylmethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione are dependent on its application. In its use as a fluorescent probe, the compound has been shown to selectively bind to metal ions such as copper, zinc, and iron, leading to the emission of fluorescence. In its use as an anti-cancer agent, the compound has been shown to induce apoptosis and inhibit tumor growth in cancer cells.
実験室実験の利点と制限
One advantage of 3-(1,3-Benzoxazol-2-ylmethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is its high selectivity for certain metal ions, making it a promising tool for the detection of metal ions in biological and environmental samples. Another advantage is its potential as an anti-cancer agent, which could lead to the development of new cancer treatments.
One limitation of the compound is its relatively complex synthesis method, which may limit its availability for use in lab experiments. Another limitation is the lack of understanding of its mechanism of action, which may hinder its further development as a tool or drug.
将来の方向性
There are several future directions for research on 3-(1,3-Benzoxazol-2-ylmethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione. One direction is the further optimization of its synthesis method to improve its yield and purity. Another direction is the elucidation of its mechanism of action in its various applications, which could lead to the development of more effective tools or drugs.
Other future directions include the exploration of its potential applications in other fields, such as materials science and catalysis, and the development of new derivatives or analogs with improved properties. Overall, 3-(1,3-Benzoxazol-2-ylmethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is a promising compound with a wide range of potential applications, and further research is needed to fully understand its properties and potential.
合成法
The synthesis method of 3-(1,3-Benzoxazol-2-ylmethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione involves the reaction of 2-amino-4-methyl-1,3-benzoxazole with ethyl acetoacetate followed by the addition of formaldehyde and ammonium acetate. The resulting product is then purified through recrystallization. This synthesis method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
3-(1,3-Benzoxazol-2-ylmethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione has been the subject of numerous scientific studies due to its potential applications in various fields. One of the main research areas is its use as a fluorescent probe for the detection of metal ions. The compound has been shown to selectively bind to certain metal ions and emit fluorescence, making it a promising tool for the detection of metal ions in biological and environmental samples.
Another research area is the use of 3-(1,3-Benzoxazol-2-ylmethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione as a potential anti-cancer agent. Studies have shown that the compound can induce apoptosis in cancer cells and inhibit tumor growth, making it a promising candidate for further development as an anti-cancer drug.
特性
IUPAC Name |
3-(1,3-benzoxazol-2-ylmethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-11-6-8-17(9-7-11)15(21)20(16(22)19-17)10-14-18-12-4-2-3-5-13(12)23-14/h2-5,11H,6-10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSLMFIGHIVQKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CC3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzoxazol-2-ylmethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea](/img/structure/B7543087.png)
![4-N-[3-[(3-fluorophenyl)carbamoyl]phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543106.png)


![2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B7543126.png)
![1-(1,1-Dioxothiolan-3-yl)-3-[2-(4-hydroxyphenyl)ethyl]urea](/img/structure/B7543129.png)
![4-N-[(1-phenylcyclobutyl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543142.png)
![4-ethylsulfonyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B7543147.png)



![4-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]morpholine-2,4-dicarboxamide](/img/structure/B7543177.png)

![4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543190.png)